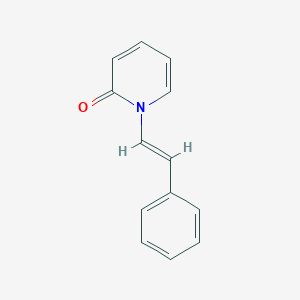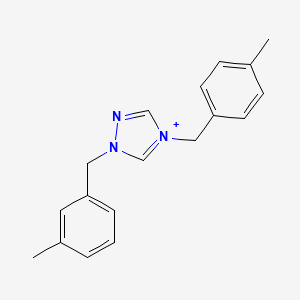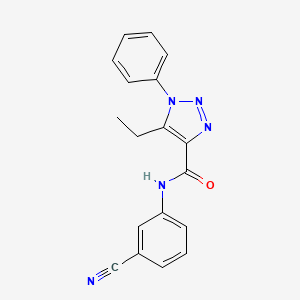
(E)-1-Styrylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Styrylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridones It is characterized by a styryl group attached to the nitrogen atom of the pyridone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Styrylpyridin-2(1H)-one typically involves the reaction of 2-pyridone with a styryl halide under basic conditions. One common method is the Heck reaction, where 2-pyridone is reacted with styryl bromide in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at elevated temperatures (around 100-150°C) to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, the use of recyclable catalysts and solvents can enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-Styrylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridone ring or the styryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(E)-1-Styrylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (E)-1-Styrylpyridin-2(1H)-one involves its interaction with specific molecular targets. The styryl group can participate in π-π stacking interactions with aromatic residues in proteins, while the pyridone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound can influence cellular signaling pathways by acting as an agonist or antagonist of specific receptors.
Comparación Con Compuestos Similares
(E)-1-Styrylpyridin-2(1H)-one can be compared with other similar compounds, such as:
2-Styrylpyridine: Lacks the carbonyl group on the pyridone ring, resulting in different reactivity and biological activity.
1-Styrylpyridin-2-one: Similar structure but different isomer, leading to variations in chemical properties and applications.
2-Styrylquinoline: Contains a quinoline ring instead of a pyridone ring, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the styryl group and the pyridone ring, which provides a distinct set of chemical and biological properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
1-[(E)-2-phenylethenyl]pyridin-2-one |
InChI |
InChI=1S/C13H11NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-11H/b11-9+ |
Clave InChI |
WSSVGRPJVQMLKI-PKNBQFBNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/N2C=CC=CC2=O |
SMILES canónico |
C1=CC=C(C=C1)C=CN2C=CC=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)

![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B15281613.png)
![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)



![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)





![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)
